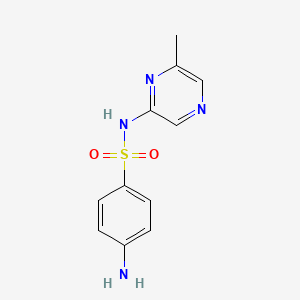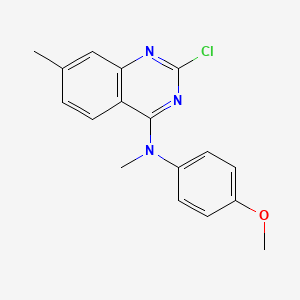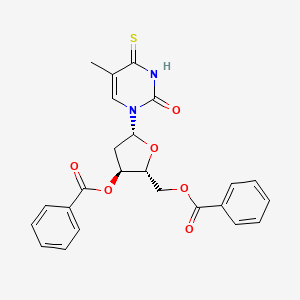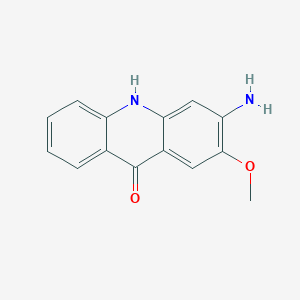
2-Sulfanilamido-6-methylpyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Sulfanilamido-6-methylpyrazine is a sulfonamide derivative with a molecular formula of C11H12N4O2S. This compound is known for its antibacterial properties and is used in various pharmaceutical applications. It is a member of the pyrazine family, which is characterized by a nitrogen-containing heterocyclic ring structure .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Sulfanilamido-6-methylpyrazine typically involves the reaction of 2-amino-6-methylpyrazine with p-acetylaminobenzenesulfonyl chloride in the presence of pyridine. The reaction mixture is then hydrolyzed using hydrochloric acid to yield the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Sulfanilamido-6-methylpyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions include sulfonic acids, amines, and substituted pyrazine derivatives .
Scientific Research Applications
2-Sulfanilamido-6-methylpyrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its antibacterial properties and its ability to inhibit bacterial growth.
Industry: The compound is used in the production of various pharmaceuticals and as an intermediate in chemical synthesis
Mechanism of Action
The mechanism of action of 2-Sulfanilamido-6-methylpyrazine involves the inhibition of bacterial dihydropteroate synthase, an enzyme crucial for the synthesis of folic acid in bacteria. By inhibiting this enzyme, the compound prevents the bacteria from synthesizing folic acid, which is essential for their growth and replication .
Comparison with Similar Compounds
Sulfamerazine: Another sulfonamide antibacterial compound with a similar mechanism of action.
Sulfamethoxazole: A widely used sulfonamide antibiotic.
Sulfadiazine: Known for its use in treating toxoplasmosis.
Comparison: 2-Sulfanilamido-6-methylpyrazine is unique due to its specific pyrazine ring structure, which imparts distinct chemical properties and biological activities. Compared to sulfamerazine and sulfamethoxazole, it has a different spectrum of antibacterial activity and may be more effective against certain bacterial strains .
Properties
CAS No. |
6298-35-7 |
|---|---|
Molecular Formula |
C11H12N4O2S |
Molecular Weight |
264.31 g/mol |
IUPAC Name |
4-amino-N-(6-methylpyrazin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C11H12N4O2S/c1-8-6-13-7-11(14-8)15-18(16,17)10-4-2-9(12)3-5-10/h2-7H,12H2,1H3,(H,14,15) |
InChI Key |
KZPZWCOQVNUUPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=CC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9H-Purine, 2-iodo-9-(1-methylethyl)-6-[(phenylmethyl)thio]-](/img/structure/B12921739.png)
![2-Amino-6-{[(1R)-1-phenylethyl]amino}pyrimidin-4(1H)-one](/img/structure/B12921753.png)
![(5S)-2-Amino-5-[(1H-indol-3-yl)methyl]-1,3-oxazol-4(5H)-one](/img/structure/B12921765.png)

![1-{4-[2-(4-Cyclopropylpiperazin-1-yl)pyrimidin-5-yl]phenyl}methanamine](/img/structure/B12921779.png)
![3-[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12921784.png)

![3-Methyl-8-nitro-1-phenyl-1,4-dihydro[1]benzopyrano[4,3-c]pyrazole](/img/structure/B12921791.png)

![3-[(2,4-Dichlorophenyl)methylideneamino]-2-methyl-quinazolin-4-one](/img/structure/B12921806.png)
![2-[(2-Amino-7H-purin-6-yl)sulfanyl]-2-bromo-1-phenylethan-1-one](/img/structure/B12921808.png)
![2-Chloro-3-methyl-4-((1R,3s,5S)-3,6,7-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile](/img/structure/B12921817.png)


